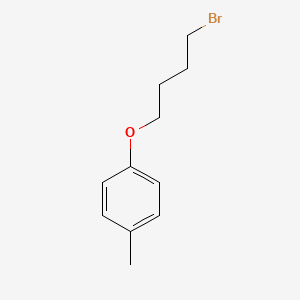

1-(4-Bromobutoxy)-4-methylbenzene

Description

Significance in Contemporary Organic Synthesis Research

The primary significance of 1-(4-Bromobutoxy)-4-methylbenzene in contemporary organic synthesis lies in its application as a precursor for molecules with specific functional properties, most notably liquid crystals. The p-methylphenoxy group is a common terminal moiety in the design of calamitic (rod-shaped) liquid crystals, influencing their mesomorphic behavior.

Detailed Research Findings:

A notable application of this compound is in the synthesis of calamitic liquid crystals. In a study focused on the preparation of novel liquid crystalline materials, this compound was utilized as a key building block. The synthesis involved a Williamson ether synthesis, a classic and robust method for forming ethers.

In this specific research, this compound was reacted with 4-hydroxy-4'-biphenylcarbonitrile. The reaction proceeds via the nucleophilic attack of the phenoxide ion (generated from 4-hydroxy-4'-biphenylcarbonitrile by a base) on the electrophilic carbon atom of the butyl chain attached to the bromine atom. This reaction effectively couples the p-methylphenoxy butoxy tail to the biphenyl core, resulting in the formation of 4'-(4-(p-tolyloxy)butoxy)-[1,1'-biphenyl]-4-carbonitrile.

Table 2: Key Reactants in the Synthesis of 4'-(4-(p-tolyloxy)butoxy)-[1,1'-biphenyl]-4-carbonitrile

| Reactant | Role in the Reaction |

| This compound | Provides the terminal p-methylphenoxybutoxy group |

| 4-Hydroxy-4'-biphenylcarbonitrile | Forms the rigid core of the liquid crystal |

| Potassium Carbonate (or other base) | Deprotonates the hydroxyl group to form the nucleophile |

This example underscores the importance of this compound as a readily available and versatile starting material for the precise engineering of molecules with desired material properties.

Overview of Established and Emerging Research Trajectories for Alkoxyaryl Bromides

Alkoxyaryl bromides, the chemical class to which this compound belongs, are pivotal intermediates in a multitude of organic synthetic endeavors. Their research trajectories can be broadly categorized into established applications and emerging areas of interest.

Established Research Trajectories:

Cross-Coupling Reactions: Alkoxyaryl bromides are extensively used as coupling partners in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. The bromine atom provides a reactive site for the catalytic cycle, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Synthesis of Bioactive Molecules: The alkoxyaryl motif is present in numerous biologically active compounds. Consequently, alkoxyaryl bromides are crucial intermediates in medicinal chemistry for the synthesis of potential drug candidates. The alkoxy group can influence the pharmacokinetic and pharmacodynamic properties of a molecule, while the bromo-substituent serves as a handle for further molecular elaboration. nih.govump.edu.pl

Precursors for Grignard and Organolithium Reagents: The aryl bromide functionality can be readily converted into the corresponding Grignard or organolithium reagents. These powerful nucleophiles are then used to form new carbon-carbon bonds with a wide range of electrophiles, providing access to a diverse array of functionalized aromatic compounds.

Emerging Research Trajectories:

Functional Materials Science: There is a growing interest in the use of alkoxyaryl bromides as precursors for advanced materials. As demonstrated with this compound, they are key components in the synthesis of liquid crystals. researchgate.netiosrjournals.orgnih.govprinceton.eduresearchgate.net Furthermore, they are being explored in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic materials. The alkoxy groups can be tailored to tune the electronic properties and solubility of the final materials.

Photoredox Catalysis: The development of photoredox catalysis has opened up new avenues for the functionalization of alkoxyaryl bromides under mild reaction conditions. These methods allow for the formation of C-C and C-heteroatom bonds that are often challenging to achieve using traditional thermal methods.

Late-Stage Functionalization: Alkoxyaryl bromides are increasingly being employed in the late-stage functionalization of complex molecules. This strategy allows for the rapid diversification of drug leads and the introduction of functional groups at a late stage in a synthetic sequence, which can significantly accelerate the drug discovery process.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromobutoxy)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-10-4-6-11(7-5-10)13-9-3-2-8-12/h4-7H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFSNKTYOQGTBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186266 | |

| Record name | Toluene, p-(4-bromobutoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3257-49-6 | |

| Record name | Toluene, p-(4-bromobutoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003257496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Toluene, p-(4-bromobutoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for 1 4 Bromobutoxy 4 Methylbenzene

Etherification Strategies for Aromatic Ring Systems

The formation of the ether bond between the p-cresol (B1678582) (4-methylphenol) and the four-carbon chain is a critical step in the synthesis of 1-(4-bromobutoxy)-4-methylbenzene. The Williamson ether synthesis and various catalytic methods are prominent strategies to achieve this transformation.

Williamson Ether Synthesis Variants Utilizing Substituted Phenols

The Williamson ether synthesis is a classic and versatile method for preparing ethers. masterorganicchemistry.comkhanacademy.orgyoutube.com It involves the reaction of an alkoxide with a primary alkyl halide through an SN2 mechanism. masterorganicchemistry.comlibretexts.org In the context of synthesizing this compound, this can be approached in two ways:

Route A: Reaction of the sodium or potassium salt of p-cresol with 1,4-dibromobutane (B41627). In this variant, the phenoxide acts as the nucleophile, attacking one of the electrophilic carbon atoms of 1,4-dibromobutane. Careful control of stoichiometry is necessary to favor monosubstitution and minimize the formation of the bis-aryloxybutane byproduct.

Route B: Reaction of 4-(4-hydroxybutoxy)toluene with a brominating agent. This approach first forms the alcohol precursor, which is then converted to the desired alkyl bromide.

The choice between these routes often depends on the availability and cost of the starting materials. A strong base, such as sodium hydride (NaH), is typically used to deprotonate the phenol, forming the more nucleophilic phenoxide. libretexts.org Phase transfer catalysts, like tetrabutylammonium (B224687) bromide, can be employed to facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide. utahtech.edu

| Reagent 1 | Reagent 2 | Base/Catalyst | Product |

| p-Cresol | 1,4-Dibromobutane | Sodium Hydride | This compound |

| 4-(p-Tolyloxy)butan-1-ol | Phosphorus tribromide | - | This compound |

Catalytic Approaches to Carbon-Oxygen Bond Formation

Modern synthetic chemistry has seen the development of various catalytic methods for the formation of carbon-oxygen bonds, offering alternatives to the classical Williamson ether synthesis. These methods often provide milder reaction conditions and broader substrate scope.

Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful tools for constructing aryl ether linkages. organic-chemistry.org For instance, palladium-catalyzed reactions of aryl halides with primary alcohols can yield alkyl aryl ethers in high yields. organic-chemistry.org While typically used to form the aryl-oxygen bond, these catalytic systems can, in principle, be adapted for the synthesis of molecules like this compound.

Nickel-catalyzed cross-coupling reactions have also shown significant promise in activating the robust C(aryl)-O bonds of aryl ethers for further transformations. acs.orgacs.orgresearchgate.net While often employed for C-O bond cleavage, the underlying principles of oxidative addition and reductive elimination can also be harnessed for C-O bond formation under specific catalytic conditions. acs.orgnih.gov For example, nickel-catalyzed intramolecular C-O bond formation has been demonstrated for the synthesis of cyclic enol ethers. nih.gov Although not a direct route to the target molecule, this highlights the potential of nickel catalysis in forming C-O bonds.

Bromination Techniques for Alkane Chains

The introduction of the bromine atom onto the terminal position of the butoxy chain is a crucial step. This can be achieved either by starting with a pre-brominated building block, as in the Williamson ether synthesis with 1,4-dibromobutane, or by brominating a precursor molecule.

Radical Bromination Methods

Free radical bromination of alkanes can be a method to introduce a bromine atom, although it often leads to a mixture of products due to the comparable reactivity of different C-H bonds. ncert.nic.in The reaction is typically initiated by light or a radical initiator. youtube.com For a molecule like 1-butoxy-4-methylbenzene, radical bromination would likely lead to a mixture of brominated isomers along the butyl chain, making it a less selective and therefore less desirable method for the specific synthesis of the terminal bromide. However, the selectivity of radical bromination can be influenced by the structure of the substrate, with tertiary C-H bonds being the most reactive, followed by secondary, and then primary. youtube.com

Selective Bromination of Aliphatic Ethers

A more controlled approach involves the selective bromination of an alcohol precursor, such as 4-(p-tolyloxy)butan-1-ol. This transformation can be readily achieved using standard brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). These reagents convert the primary alcohol into the corresponding primary alkyl bromide with high selectivity.

Another modern approach involves visible-light-mediated C-H bromination using N-bromoamides. researchgate.netacs.org This technique offers high site selectivity for aliphatic C-H bonds and can be a powerful tool for late-stage functionalization. researchgate.netacs.org While not explicitly demonstrated for this compound, its application to complex molecules suggests its potential for selectively brominating the terminal methyl group of a precursor if other positions are less reactive.

Cleavage of aryl alkyl ethers with strong acids like hydrobromic acid (HBr) can also lead to the formation of an alkyl bromide and a phenol. ucalgary.ca In the case of 1-(4-butoxy)-4-methylbenzene, treatment with HBr would yield 4-methylphenol and 1-bromobutane. This represents a cleavage reaction rather than a synthetic route to the target molecule itself.

Multicomponent Reaction Sequences Incorporating this compound as a Starting Material

This compound is a valuable building block in multicomponent reactions (MCRs) due to its bifunctional nature, possessing both a reactive alkyl bromide and a stable aryl ether moiety. MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials.

The alkyl bromide functionality of this compound allows it to participate as an electrophile in various coupling and substitution reactions. For example, it can be used to introduce the 4-(p-tolyloxy)butyl group into a target molecule.

Optimization of Reaction Parameters and Yield Enhancement in Synthesis

The synthesis of this compound, typically achieved through a Williamson ether synthesis, involves the reaction of p-cresol (4-methylphenol) with 1,4-dibromobutane. masterorganicchemistry.com To maximize the yield and purity of the desired product, careful optimization of several reaction parameters is crucial. These parameters include the choice of base, solvent, temperature, reaction time, and the use of catalysts.

A common challenge in this synthesis is the potential for side reactions, such as the formation of bis-ethers or the reaction of the phenoxide with the solvent. By systematically adjusting the reaction conditions, these side reactions can be minimized, leading to a significant enhancement in the yield of this compound.

Phase transfer catalysis (PTC) has emerged as a highly effective technique for optimizing the synthesis of alkoxyaryl bromides. crdeepjournal.orgacsgcipr.org In this method, a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase, where it can react with the alkyl halide. crdeepjournal.org This technique can lead to higher reaction rates, improved yields, and milder reaction conditions. crdeepjournal.orgacsgcipr.org

The following table summarizes the key reaction parameters and their effects on the synthesis of alkoxyaryl bromides, which are applicable to the synthesis of this compound.

| Parameter | Effect on Reaction | Optimization Strategy |

| Base Concentration | A higher concentration of a strong base (e.g., KOH) generally increases the rate of phenoxide formation, leading to a faster reaction. | The optimal concentration should be determined experimentally to maximize yield without promoting side reactions. researchgate.net |

| Catalyst Loading | The amount of phase transfer catalyst can significantly influence the reaction rate. An optimal loading will maximize the interfacial transfer of reactants. | Increasing the catalyst amount often increases the reaction rate up to a certain point, after which it may plateau. researchgate.net |

| Temperature | Higher temperatures typically increase the reaction rate. | The temperature should be high enough to ensure a reasonable reaction time but low enough to prevent decomposition of reactants or products and minimize side reactions. |

| Solvent | The choice of solvent can affect the solubility of reactants and the reaction mechanism. acsgcipr.org | Aprotic polar solvents are often used, but phase transfer catalysis can allow for the use of less polar, greener solvents. acsgcipr.org |

| Stirring Speed | In heterogeneous reactions, vigorous stirring is essential to ensure efficient mixing and mass transfer between phases. | The stirring speed should be sufficient to overcome mass transfer limitations. researchgate.net |

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity.

Green Chemistry Considerations in the Synthesis of Alkoxyaryl Bromides

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact and enhance safety. researchgate.net In the context of synthesizing alkoxyaryl bromides like this compound, several green chemistry strategies can be employed.

One of the primary considerations is the reduction of waste and the use of less hazardous chemicals. researchgate.net Traditional methods for the synthesis of similar compounds may use toxic solvents and reagents. Green alternatives focus on the use of safer solvents, recyclable catalysts, and more atom-economical reaction pathways. acsgcipr.orgresearchgate.net

Phase transfer catalysis (PTC) is considered a green chemical technique for several reasons. acsgcipr.org It often allows for the use of water as a solvent or even solvent-free conditions, reducing the reliance on volatile organic compounds (VOCs). acsgcipr.org Additionally, PTC can enable the use of more environmentally benign inorganic bases, such as carbonates, instead of more hazardous organometallic bases. acsgcipr.org The catalyst itself is used in small quantities and can often be recycled and reused. organic-chemistry.org

The use of microwave irradiation as an energy-efficient tool is another green approach that can be applied to the synthesis of alkoxyaryl bromides. researchgate.net Microwave-assisted synthesis can significantly reduce reaction times, leading to energy savings and potentially higher yields.

Furthermore, the development of heterogeneous catalysts, such as mesoporous graphitic carbon nitride (mpg-CN) in combination with Ni(II) salts for similar reactions, offers a sustainable approach. mpg.de These catalysts can be easily recovered from the reaction mixture and reused, which aligns with the green chemistry principle of catalysis. mpg.de

The following table outlines key green chemistry considerations for the synthesis of alkoxyaryl bromides:

| Green Chemistry Principle | Application in Alkoxyaryl Bromide Synthesis |

| Waste Prevention | Utilizing high-yield reactions like the Williamson ether synthesis under optimized conditions to minimize byproducts. masterorganicchemistry.com |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Employing safer reagents and reaction pathways, such as using phase transfer catalysis to avoid hazardous solvents and strong bases. acsgcipr.org |

| Designing Safer Chemicals | While the target molecule is defined, the synthesis should be designed to minimize the production of toxic impurities. |

| Safer Solvents and Auxiliaries | Using water as a solvent where possible or reducing the amount of organic solvents through techniques like phase transfer catalysis. acsgcipr.org |

| Design for Energy Efficiency | Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.net |

| Use of Renewable Feedstocks | While not always directly applicable to this specific synthesis, using starting materials derived from renewable sources is a broader green chemistry goal. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps in the synthetic route. The Williamson ether synthesis is a direct approach. masterorganicchemistry.com |

| Catalysis | Employing catalytic amounts of reagents, such as phase transfer catalysts or heterogeneous catalysts, which can be recycled and reused. organic-chemistry.orgmpg.de |

By integrating these green chemistry principles, the synthesis of this compound and other alkoxyaryl bromides can be made more sustainable and environmentally friendly.

Chemical Reactivity and Transformation Mechanisms of 1 4 Bromobutoxy 4 Methylbenzene

Nucleophilic Substitution Reactions Involving the Terminal Bromine Atom

The primary alkyl bromide functionality in 1-(4-bromobutoxy)-4-methylbenzene is a key site for nucleophilic substitution reactions. In these reactions, a nucleophile displaces the bromide ion, leading to the formation of a new covalent bond. The general mechanism of these reactions can proceed through either an S(_N)1 or S(_N)2 pathway, largely dictated by the reaction conditions.

Mechanistic Studies of S(_N)1 and S(_N)2 Pathways

The distinction between the S(_N)1 (Substitution Nucleophilic Unimolecular) and S(_N)2 (Substitution Nucleophilic Bimolecular) pathways lies in the timing of bond-breaking and bond-making steps. masterorganicchemistry.com For a primary alkyl halide such as this compound, the S(_N)2 mechanism is generally favored. chemicalnote.combyjus.com

The S(_N)2 mechanism is a single, concerted step where the nucleophile attacks the carbon atom bearing the bromine from the backside, simultaneously displacing the bromide ion. chemicalnote.com The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile. chemicalnote.com The transition state involves a pentacoordinate carbon atom. Due to the minimal steric hindrance around the primary carbon of the butoxy chain, this pathway is highly accessible. chemicalnote.com

In contrast, the S(_N)1 mechanism is a two-step process involving the initial, slow formation of a carbocation intermediate, followed by a rapid attack by the nucleophile. masterorganicchemistry.combyjus.com Primary carbocations are notoriously unstable, making the S(_N)1 pathway energetically unfavorable for this compound under most conditions. masterorganicchemistry.com However, conditions that can stabilize a primary carbocation, such as the use of highly polar, protic solvents, could potentially allow for a minor S(_N)1 component. csbsju.edulibretexts.org

Influence of Solvent Polarity and Nucleophile Structure on Reaction Kinetics

The kinetics of nucleophilic substitution reactions of this compound are significantly influenced by the choice of solvent and the nature of the nucleophile.

Solvent Effects:

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF) are known to accelerate S(_N)2 reactions. numberanalytics.comwfu.edu These solvents can solvate the cation of a nucleophilic salt but leave the anionic nucleophile relatively "bare" and highly reactive. wfu.edu

Polar Protic Solvents (e.g., water, methanol, ethanol) can slow down S(_N)2 reactions by forming hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the substrate. csbsju.edulibretexts.org Conversely, these solvents are effective at stabilizing the carbocation intermediate in S(_N)1 reactions, should that pathway be accessible. csbsju.edulibretexts.org

The following table illustrates the general effect of solvent on S(_N)2 reaction rates for a primary alkyl halide.

| Solvent Type | Example Solvents | Effect on S(_N)2 Rate | Rationale |

| Polar Aprotic | Acetone, DMSO | Increases | Solvates cation, leaves nucleophile reactive wfu.edu |

| Polar Protic | Water, Ethanol | Decreases | Solvates and stabilizes the nucleophile csbsju.edulibretexts.org |

| Nonpolar | Hexane, Toluene (B28343) | Very Slow | Reactants are often insoluble |

Nucleophile Structure:

The strength of the nucleophile is a critical factor in S(_N)2 reactions. Stronger nucleophiles lead to faster reaction rates. libretexts.org Nucleophilicity is influenced by factors such as charge, basicity, and polarizability. For instance, negatively charged nucleophiles are generally more potent than their neutral counterparts. numberanalytics.com

| Nucleophile | Classification | Expected Reactivity in S(_N)2 |

| I | Strong | High |

| HS | Strong | High |

| CN | Strong | High |

| CH(_3)O | Strong | High |

| Br | Moderate | Moderate |

| Cl | Moderate | Moderate |

| H(_2)O | Weak | Low |

| CH(_3)OH | Weak | Low |

Rearrangement Pathways in Substitution Reactions

Carbocation rearrangements are a hallmark of S(_N)1 reactions, where a less stable carbocation can rearrange to a more stable one via hydride or alkyl shifts. youtube.com Since this compound is a primary alkyl halide and strongly favors the S(_N)2 pathway, which does not involve a carbocation intermediate, rearrangement reactions are generally not observed. masterorganicchemistry.comyoutube.com

However, under forcing conditions that might promote an S(_N)1 mechanism, the initially formed primary carbocation could theoretically undergo a 1,2-hydride shift to form a more stable secondary carbocation. This would lead to a mixture of products. It is also possible for the ether oxygen to participate in an intramolecular reaction, leading to a cyclic oxonium ion intermediate.

Functional Group Interconversions on the Aromatic Ring

The toluene moiety of this compound is susceptible to electrophilic aromatic substitution, and the ether linkage can potentially direct metallation reactions.

Electrophilic Aromatic Substitution Reactivity of the Toluene Moiety

The aromatic ring in this compound contains two activating groups: the methyl group (-CH(_3)) and the butoxy group (-O(CH(_2))_4_Br). Both are ortho-, para-directing activators for electrophilic aromatic substitution (EAS). msu.edu The general mechanism for EAS involves the attack of an electrophile by the pi electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. msu.edumasterorganicchemistry.com

The directing effects of the two substituents will influence the position of substitution. The butoxy group is generally a stronger activating group than the methyl group. Therefore, electrophilic substitution would be expected to occur predominantly at the positions ortho to the butoxy group.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO(_2)).

Halogenation: Using a halogen (e.g., Br(_2)) and a Lewis acid catalyst (e.g., FeBr(_3)) to introduce a halogen atom. youtube.com

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide and a Lewis acid catalyst to introduce an alkyl or acyl group. youtube.com

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO(_3), H(_2)SO(_4) | 1-(4-Bromobutoxy)-2-nitro-4-methylbenzene |

| Bromination | Br(_2), FeBr(_3) | 2-Bromo-1-(4-bromobutoxy)-4-methylbenzene |

| Friedel-Crafts Acylation | CH(_3)COCl, AlCl(_3) | 1-(4-Bromobutoxy)-2-acetyl-4-methylbenzene |

Directed Ortho Metalation (DOM) Strategies (if applicable to related structures)

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base. wikipedia.orgorganic-chemistry.orgwikiwand.com The ether oxygen in an alkoxy group can act as a DMG, directing the lithiation to the adjacent ortho position. wikipedia.orgbaranlab.orgharvard.edu

For a molecule like this compound, the butoxy group could direct the lithiation to the 2-position on the aromatic ring. However, the presence of the terminal bromine atom introduces a complication. Organolithium reagents can undergo halogen-metal exchange with alkyl bromides. Therefore, treatment of this compound with an organolithium base like n-butyllithium would likely result in a mixture of products, including those from ortho-metalation and those from halogen-metal exchange at the butyl chain. To selectively achieve directed ortho-metalation, the bromo group would likely need to be replaced with a less reactive group or a protecting group strategy would need to be employed.

Cleavage Reactions of the Butoxy Ether Linkage

The butoxy ether linkage in this compound represents a point of potential cleavage under various reaction conditions. This cleavage can be induced by strong acids or Lewis acids, proceeding through different mechanistic pathways depending on the reagents and conditions employed.

One of the most common methods for cleaving aryl alkyl ethers is treatment with strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comacs.org In the case of this compound, reaction with HBr or HI would involve the initial protonation of the ether oxygen to form a good leaving group. masterorganicchemistry.com Following protonation, a nucleophilic attack by the halide ion (Br⁻ or I⁻) would occur. Due to the stability of the phenolic leaving group, the nucleophilic attack is expected to happen at the less sterically hindered primary carbon of the butoxy chain via an SN2 mechanism. acs.org This would lead to the formation of p-cresol (B1678582) and 1,4-dibromobutane (B41627) or 1-bromo-4-iodobutane, respectively. masterorganicchemistry.comacs.org The general mechanism for this acid-catalyzed cleavage is a two-step process involving protonation followed by nucleophilic substitution. masterorganicchemistry.com

Lewis acids can also facilitate the cleavage of aryl ethers. Reagents like boron tribromide (BBr₃) are particularly effective for this transformation. The reaction would proceed by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion on the alkyl carbon, resulting in the formation of p-cresol and 1,4-dibromobutane.

Catalytic methods involving transition metals, such as nickel, have been developed for the reductive cleavage of the C–O bond in aryl ethers. acs.orgrsc.org These reactions often utilize a reducing agent, such as a hydrosilane or dihydrogen, in the presence of a nickel catalyst. While specific studies on this compound are not prevalent, analogous systems suggest that the C(aryl)-O bond could be cleaved to yield p-methylanisole and a butene derivative, depending on the specific catalytic cycle and reaction conditions. acs.org Some nickel-catalyzed systems can even proceed without an external reductant, where the alkoxy group itself serves as an internal hydrogen source. acs.org

The table below summarizes the expected products from various cleavage reactions of the butoxy ether linkage in this compound based on established reactivity of similar compounds.

| Reagent(s) | Expected Products | Reaction Type |

| HBr (excess) | p-Cresol, 1,4-Dibromobutane | Acid-catalyzed cleavage (SN2) |

| HI (excess) | p-Cresol, 1-Bromo-4-iodobutane | Acid-catalyzed cleavage (SN2) |

| BBr₃ | p-Cresol, 1,4-Dibromobutane | Lewis acid-mediated cleavage |

| Ni catalyst / Reductant | p-Methylanisole, Butane/Butene | Reductive cleavage |

Oxidative and Reductive Transformations of the Compound

Beyond ether cleavage, this compound can undergo various oxidative and reductive transformations targeting the aromatic ring, the methyl group, the ether linkage, or the bromoalkane moiety.

Oxidative Transformations:

The methyl group on the aromatic ring is a potential site for oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under vigorous conditions would likely oxidize the methyl group to a carboxylic acid, yielding 4-(4-bromobutoxy)benzoic acid. Milder oxidizing agents could potentially lead to the formation of the corresponding aldehyde or alcohol, though controlling the oxidation at these intermediate stages can be challenging.

The ether linkage itself can be susceptible to oxidation. Oxidative cleavage of ethers can occur under specific conditions, potentially leading to the formation of an ester or lactone. For instance, certain ruthenium catalysts are known to oxidize ethers to esters. In the case of this compound, this could hypothetically lead to the formation of 4-bromobutyl 4-methylbenzoate.

The benzylic C-H bonds of the butoxy chain are also potential sites for oxidation, which could lead to the formation of a ketone at one of the methylene (B1212753) positions adjacent to the ether oxygen or the bromine atom. However, this is generally less favorable than oxidation of the aromatic methyl group.

Reductive Transformations:

The bromine atom at the end of the butoxy chain is the most likely site for reduction. It can be reduced to a hydrogen atom using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Pd/C). This would result in the formation of 1-butoxy-4-methylbenzene.

Reductive cleavage of the C-Br bond can also be achieved using radical-based methods, for example, with tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN).

As mentioned in the previous section, the C-O ether bond can also be cleaved under reductive conditions. rsc.org For instance, treatment with strong reducing agents like LiAlH₄ in the presence of certain additives can lead to the cleavage of the aryl ether bond to produce an arene. rsc.org In this case, the products would be p-xylene (B151628) and butanol. Nickel-catalyzed reductive cleavage, as discussed earlier, would also fall into this category of transformations. acs.orgrsc.org

The following table outlines the potential products of oxidative and reductive transformations of this compound.

| Transformation | Reagent(s) | Potential Product(s) |

| Oxidation | KMnO₄ or H₂CrO₄ | 4-(4-Bromobutoxy)benzoic acid |

| Oxidation | Ruthenium catalyst | 4-Bromobutyl 4-methylbenzoate |

| Reduction | LiAlH₄ or H₂/Pd-C | 1-Butoxy-4-methylbenzene |

| Reductive Cleavage | LiAlH₄ / additive | p-Xylene, Butanol |

| Reductive Cleavage | Ni catalyst / reductant | p-Methylanisole, Butane/Butene |

Applications of 1 4 Bromobutoxy 4 Methylbenzene As a Synthetic Building Block and Research Tool

Precursor in Complex Organic Molecule Synthesisvapourtec.com

The unique structure of 1-(4-bromobutoxy)-4-methylbenzene, featuring a bromobutoxy group attached to a toluene (B28343) moiety, makes it a versatile reagent for introducing a four-carbon chain with a terminal reactive site. This functionality is instrumental in the construction of more complex molecular architectures.

Synthesis of Advanced Pharmaceutical Intermediates

In the realm of pharmaceutical sciences, the synthesis of novel and effective drug candidates often relies on the availability of specialized intermediates. This compound serves as a key starting material or intermediate in the multi-step synthesis of various pharmaceutically relevant compounds. researchgate.netresearchgate.net Its bifunctional nature, possessing both an ether linkage and a reactive alkyl bromide, allows for its incorporation into a wide range of molecular scaffolds.

The compound's utility is highlighted in the preparation of complex molecules where the butoxy-toluene fragment is a crucial pharmacophore or a linker to other functional groups. The development of new generation narcotic analgesics, for instance, often involves the synthesis of intricate piperidine (B6355638) derivatives, where intermediates derived from compounds like this compound could play a role in constructing specific side chains or linker units. researchgate.net

| Intermediate | Application | Synthetic Role of this compound derivative |

| Functionalized Piperidines | Narcotic Analgesics (e.g., Fentanyl analogues) | Introduction of a specific ether-linked side chain to the core structure. researchgate.net |

| Substituted Benzene (B151609) Derivatives | Various Drug Candidates | Serves as a precursor for introducing a butoxy-aryl moiety. |

Synthesis of Agrochemical Intermediates

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, is critical for modern agriculture. ecampus.com this compound and its derivatives are valuable intermediates in the synthesis of novel agrochemical candidates. ecampus.com The compound can be used to introduce the 4-methylphenoxybutyl group into various heterocyclic or aromatic systems, a common strategy in the design of biologically active molecules.

Construction of Heterocyclic Systems and Polyfunctional Molecules (e.g., benzimidazoquinazolinones)

Heterocyclic compounds are a cornerstone of medicinal chemistry due to their diverse biological activities. This compound is employed in the synthesis of complex heterocyclic systems, such as benzimidazoquinazolinones. researchgate.net In these syntheses, the bromo-functional end of the molecule can be used to alkylate a nitrogen or oxygen atom within a pre-formed heterocyclic core, thereby introducing the butoxy-toluene side chain. This modification can significantly impact the pharmacological properties of the resulting molecule. The construction of such polyfunctional molecules is a key area of research in the development of new therapeutic agents. researchgate.net

Role in Multi-Step Synthetic Sequences for Natural Product Analogues (e.g., Dacus pheromone synthesis)

Natural products and their analogues are a rich source of inspiration for the development of new bioactive compounds. Multi-step synthesis is a common strategy to create these complex molecules from simpler, commercially available starting materials. vapourtec.comlibretexts.orgstackexchange.com

A notable application of a related compound, ((4-bromobutoxy)methyl)benzene, is in the synthesis of the Dacus pheromone, 1,7-dioxaspiro[5.5]undecane, which is the sex pheromone of the olive fruit fly (Bactrocera oleae). mdpi.comresearchgate.netresearchgate.net In a reported synthesis, a Grignard reagent is prepared from ((4-bromobutoxy)methyl)benzene, which then reacts with an electrophile to build the carbon skeleton of the pheromone. mdpi.com This example illustrates how the bromobutoxy moiety can be a key component in the strategic assembly of complex natural product analogues. Although the specific starting material is a benzyl (B1604629) ether rather than a tolyl ether, the synthetic principle of utilizing the bromobutoxy group is directly transferable.

Application in Materials Science Research

Beyond its applications in the life sciences, this compound also finds utility in the field of materials science.

Development of Functional Polymeric Materials

An extensive search for the use of this compound in the synthesis of functional polymers has not yielded specific examples of its incorporation into polymer chains. In principle, the molecule possesses a reactive bromoalkoxy group that could be utilized in polymerization reactions, such as polyetherification, or as a functional side chain. The p-methylphenoxy group could impart specific properties to a polymer, such as hydrophobicity and thermal stability.

However, there is no direct evidence in the reviewed literature of polymers being synthesized using this compound as a monomer or a functionalizing agent. Research in functional polymers often involves compounds with similar structural motifs, such as bromoalkoxy-functionalized aromatic compounds, which are used to create photoresponsive polymers, liquid crystal polymers, and other advanced materials. For instance, the synthesis of calamitic liquid crystals often employs p-alkoxybenzoic acid derivatives, and photoresponsive polymers can incorporate chromophores with alkoxy side chains. While these related fields are active areas of research, the specific contribution of this compound to these developments is not documented.

Advanced Spectroscopic and Analytical Characterization of 1 4 Bromobutoxy 4 Methylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.rsc.orgnih.gov

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like 1-(4-Bromobutoxy)-4-methylbenzene, a variety of NMR experiments are employed to assign all proton (¹H) and carbon (¹³C) signals unequivocally.

While standard 1D ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons, advanced 1D techniques offer deeper insights.

Distortionless Enhancement by Polarization Transfer (DEPT): This technique is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. A series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) would be run. For this compound, a DEPT-135 experiment would show positive signals for the CH₃ and CH groups and negative signals for the CH₂ groups. Quaternary carbons, such as the two aromatic carbons directly bonded to the oxygen and the methyl group, would be absent. This allows for the unambiguous assignment of the carbon signals corresponding to the tolyl methyl group and the four methylene groups of the butoxy chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): 1D NOESY experiments are crucial for determining the spatial proximity of atoms. In the context of this compound, irradiating the protons of the tolyl methyl group would show a Nuclear Overhauser Effect (NOE) enhancement for the adjacent aromatic protons, confirming their ortho relationship. Similarly, NOE correlations would be expected between the protons of the O-CH₂ group and the neighboring aromatic protons, solidifying the assignment of the ether linkage to the aromatic ring. researchgate.net

Two-dimensional (2D) NMR experiments are indispensable for establishing the complete bonding framework of a molecule by revealing correlations between different nuclei. sdsu.edu

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comyoutube.com For this compound, the COSY spectrum would display cross-peaks connecting the adjacent methylene groups within the butoxy chain (O-CH₂-CH₂ -CH₂ -CH₂-Br). It would also show correlations between the ortho and meta protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. youtube.comcolumbia.edu This allows for the direct assignment of each protonated carbon. For instance, the proton signal for the tolyl methyl group will correlate with its corresponding ¹³C signal, and each of the four distinct methylene proton signals will correlate with their respective carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons over two to three bonds. sdsu.educolumbia.edu This is particularly powerful for identifying connections across quaternary carbons or heteroatoms. Key HMBC correlations for this compound would include:

A correlation from the protons of the O-CH₂ group to the aromatic carbon atom bonded to the oxygen.

Correlations from the aromatic protons to the various aromatic carbons, confirming the substitution pattern.

A correlation from the tolyl methyl protons to the aromatic carbon to which it is attached.

| Technique | Correlated Nuclei | Information Gained for this compound |

| COSY | ¹H - ¹H | Shows coupling between adjacent CH₂ groups in the butoxy chain and between aromatic protons. |

| HSQC | ¹H - ¹³C (1-bond) | Connects each proton signal to its directly attached carbon (e.g., methyl, methylene, and aromatic CH groups). |

| HMBC | ¹H - ¹³C (2-3 bonds) | Establishes connectivity across the ether linkage and confirms the overall carbon skeleton. |

The flexible butoxy chain of this compound is not static but exists as an ensemble of interconverting conformers in solution. copernicus.org Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide insight into these conformational dynamics. unibas.itnih.gov By analyzing changes in the NMR line shapes as a function of temperature, it is possible to determine the energy barriers for bond rotations. unibas.it For the butoxy chain, rotation around the C-C and C-O bonds can be monitored. At low temperatures, the exchange between different gauche and anti conformers might become slow enough on the NMR timescale to observe separate signals for protons that are chemically equivalent at room temperature. researchgate.net This analysis provides valuable information about the preferred solution-state conformation of the molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis.rsc.orgnih.govresearchgate.net

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₁H₁₅BrO. fishersci.com HRMS would be used to confirm this composition by measuring its exact mass and comparing it to the calculated theoretical value. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

| Property | Value |

| Molecular Formula | C₁₁H₁₅BrO |

| Calculated Monoisotopic Mass | 242.0306 Da (for ⁷⁹Br) |

| Calculated Monoisotopic Mass | 244.0286 Da (for ⁸¹Br) |

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, providing detailed structural information. The fragmentation pattern of this compound would be predictable based on its functional groups. miamioh.edu Key fragmentation pathways would likely include:

Alpha-cleavage at the ether: Cleavage of the C-C bond adjacent to the ether oxygen, leading to the loss of a C₃H₆Br radical and the formation of a stable, resonance-stabilized p-methylphenoxymethylene cation.

Cleavage of the Ar-O bond: Fragmentation of the bond between the aromatic ring and the ether oxygen, leading to the formation of a p-cresol (B1678582) radical and a bromobutoxy cation, or vice versa.

Loss of the bromobutyl group: Cleavage of the ether C-O bond to generate a p-methylphenoxide anion or a p-cresol cation (m/z 107/108) and a bromobutane fragment.

Loss of HBr: Elimination of hydrogen bromide from the molecular ion.

Analysis of these fragment ions allows for the reconstruction of the molecular structure, confirming the connectivity of the p-methylphenyl group, the ether oxygen, and the bromobutyl chain.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of this compound by identifying its key functional groups and characterizing the nature of its chemical bonds. While a detailed, published experimental spectrum for this specific compound is not widely available, the expected vibrational modes can be predicted based on the analysis of its constituent functional groups and comparison with similar molecules. nist.govresearchgate.netresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum is anticipated to exhibit characteristic absorption bands corresponding to the various structural components of the molecule. A specification for a commercial sample of this compound confirms the availability of an authentic infrared spectrum. fishersci.com The primary vibrational modes expected are summarized in the table below.

| Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group/Bond |

| Aromatic C-H Stretch | 3100 - 3000 | p-substituted benzene (B151609) ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Butoxy chain |

| C-O-C Asymmetric Stretch | 1250 - 1200 | Aryl-alkyl ether |

| C-O-C Symmetric Stretch | 1050 - 1000 | Aryl-alkyl ether |

| Aromatic C=C Stretch | 1600 and 1500 | Benzene ring |

| C-Br Stretch | 600 - 500 | Bromoalkane |

| This table presents expected wavenumber ranges based on established infrared spectroscopy correlation tables and data for similar compounds. nist.govresearchgate.net |

The aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹, while the aliphatic C-H stretching from the butoxy chain will appear just below 3000 cm⁻¹. researchgate.net The presence of the p-substituted benzene ring is further confirmed by characteristic C=C stretching bands around 1600 cm⁻¹ and 1500 cm⁻¹. A strong, prominent band anticipated around 1250-1200 cm⁻¹ would be indicative of the asymmetric C-O-C stretching of the aryl-alkyl ether linkage. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Raman Spectroscopy: A complementary Raman spectrum would reinforce the structural assignment. Aromatic ring vibrations, which often give strong Raman signals, would be particularly useful for confirmation. researchgate.net For instance, the benzene ring breathing mode, while variable, is a characteristic feature. researchgate.net The symmetric C-O-C stretch and the C-Br stretch are also expected to be Raman active.

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline form. While there are no specific published crystal structures for this compound itself, analysis of closely related compounds provides insight into the likely solid-state conformation and intermolecular interactions.

For example, the crystal structure of 1,4-Bis(4-bromobutoxy)benzene reveals that the 4-bromobutoxy side chain adopts an extended conformation. In the crystal lattice of this related molecule, weak C-H···π interactions are observed, which contribute to a herringbone packing motif. This suggests that for crystalline derivatives of this compound, similar extended conformations of the alkyl chain and packing arrangements stabilized by weak intermolecular forces could be anticipated.

A hypothetical crystallographic analysis of a suitable derivative would yield precise data on bond lengths, bond angles, and torsion angles, as well as defining the unit cell parameters of the crystal lattice.

Hypothetical Crystallographic Data Parameters:

| Parameter | Description | Expected Information |

| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry operations of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. | Precise values in Å and degrees. |

| Bond Lengths | The distances between bonded atoms. | e.g., C-O, C-C, C-Br bond distances. |

| Bond Angles | The angles between adjacent bonds. | e.g., C-O-C, C-C-C bond angles. |

| Torsion Angles | The dihedral angles describing the conformation. | Conformation of the butoxy chain. |

| This table outlines the typical parameters obtained from an X-ray crystallography experiment. |

Advanced Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., preparative HPLC, GC-MS with advanced detectors)

Advanced chromatographic techniques are indispensable for the purification and purity assessment of this compound.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for isolating and purifying compounds from a mixture. ardena.comyoutube.comyoutube.comrjptonline.org For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column. rjptonline.org The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov By scaling up an analytical HPLC method, larger quantities of the compound can be purified to a high degree. youtube.com The purity of the collected fractions can be verified by analytical HPLC, ensuring a final product that meets stringent quality standards. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds, providing both separation and structural information. A GC-MS analysis of this compound would provide a retention time characteristic of the compound under specific column and temperature conditions, which serves as a measure of its identity and purity.

The mass spectrometer fragments the molecule upon ionization, producing a unique fragmentation pattern that acts as a chemical fingerprint. The interpretation of this pattern allows for the confirmation of the molecular structure. chemguide.co.uklibretexts.org The molecular ion peak (M+) would be expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (243.14 g/mol for C₁₁H₁₅BrO, considering the major isotopes). fishersci.comchemscene.com

Expected Fragmentation Pattern in GC-MS:

| m/z Value | Possible Fragment Ion | Interpretation |

| 242/244 | [C₁₁H₁₅BrO]⁺ | Molecular ion peak (presence of Br isotopes) |

| 163 | [C₁₁H₁₅O]⁺ | Loss of Br radical |

| 107 | [CH₃C₆H₄O]⁺ | Cleavage of the butoxy group |

| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement of the tolyl group |

| This table presents a hypothetical fragmentation pattern based on the principles of mass spectrometry and the structure of the compound. The presence of bromine's two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance would result in characteristic M and M+2 peaks for bromine-containing fragments. docbrown.info |

The fragmentation would likely involve the loss of the bromine atom and various cleavages of the butoxy chain, as well as fragmentation of the aromatic ring structure. researchgate.net The detection of these specific fragments would provide strong evidence for the identity and purity of this compound.

Theoretical and Computational Studies on 1 4 Bromobutoxy 4 Methylbenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide profound insights into the electronic properties of molecules. These calculations can help predict molecular geometry, orbital energies, charge distributions, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule interacts with other chemical species.

For 1-(4-Bromobutoxy)-4-methylbenzene, the HOMO is expected to be localized primarily on the electron-rich p-methylphenoxy group, specifically the benzene (B151609) ring and the oxygen atom, due to the electron-donating nature of the methyl and alkoxy groups. The LUMO, in contrast, is anticipated to be centered on the bromobutoxy chain, particularly around the antibonding σ* orbital of the C-Br bond. This distribution suggests that the aromatic part of the molecule is prone to electrophilic attack, while the alkyl bromide end is susceptible to nucleophilic substitution.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Primary Localization |

| HOMO | -8.5 | p-methylphenoxy group |

| LUMO | -0.2 | Butyl chain and C-Br bond |

| HOMO-LUMO Gap | 8.3 | - |

Note: The values in this table are illustrative and represent typical energies for similar organic molecules. Actual values would require specific quantum chemical calculations.

Electrostatic Potential and Charge Distribution Mapping

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. walisongo.ac.idmdpi.comresearchgate.net This information is invaluable for predicting sites of electrophilic and nucleophilic attack.

In an ESP map of this compound, the area around the oxygen atom and the aromatic ring would exhibit a negative electrostatic potential (typically colored red or yellow), indicating a high electron density. researchgate.net Conversely, the region around the bromine atom would show a less negative or even slightly positive potential (often depicted in blue or green), reflecting its electronegativity and the polar nature of the C-Br bond. walisongo.ac.id The hydrogen atoms of the methyl group and the butyl chain would also be associated with positive potential.

Prediction of Spectroscopic Properties

Quantum chemical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for structural confirmation.

Infrared (IR) Spectroscopy: Calculations can determine the vibrational frequencies of the molecule, corresponding to the peaks in an IR spectrum. For this compound, key predicted vibrations would include C-H stretching of the aromatic and alkyl groups, C-O-C stretching of the ether linkage, and the characteristic C-Br stretching frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for the ¹H and ¹³C atoms in the molecule. These predictions are based on the calculated electron density around each nucleus. The predicted shifts would show distinct signals for the aromatic protons, the methyl protons, and the four inequivalent methylene (B1212753) groups in the butyl chain.

UV-Vis Spectroscopy: The electronic transitions between molecular orbitals can be calculated to predict the absorption maxima (λ_max) in a UV-Vis spectrum. For this compound, the transitions would likely be π → π* transitions within the benzene ring.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules, molecular dynamics (MD) simulations are employed to study the behavior of molecules over time, including their conformational changes and interactions with other molecules. nih.govnih.govrsc.org

An MD simulation of this compound would reveal the flexibility of the butoxy chain. The molecule is not rigid and can adopt various conformations due to rotation around the C-C and C-O single bonds. The simulation could identify the most stable (lowest energy) conformations and the energy barriers between them. Furthermore, in a simulated condensed phase (liquid or solution), MD can model the intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, that govern the bulk properties of the substance.

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the high-energy transition state. This is particularly useful for understanding the mechanism and kinetics of reactions involving this compound.

A key reaction for this molecule is nucleophilic substitution at the carbon bearing the bromine atom. For example, in a reaction with a nucleophile like cyanide (CN⁻), computational modeling could:

Determine the reaction mechanism (likely S_N2).

Calculate the activation energy by locating the transition state structure.

Predict the reaction rate constant.

This type of analysis provides a detailed, atomistic view of the chemical transformation.

Structure-Reactivity Relationship (SAR) Prediction in Chemical Synthesis

Structure-Reactivity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its reactivity. libretexts.org For a series of related compounds, computational methods can be used to build quantitative structure-reactivity relationship (QSRR) models.

In the context of this compound, one could computationally investigate a series of derivatives where the methyl group is replaced by other substituents (e.g., -H, -Cl, -NO₂) on the benzene ring. By calculating descriptors such as the HOMO-LUMO gap, partial atomic charges, and electrostatic potential for each derivative, it would be possible to establish a quantitative relationship between these electronic properties and the molecule's reactivity in a specific reaction, for instance, the rate of nucleophilic substitution at the bromobutyl chain. This would allow for the prediction of reactivity for new, unsynthesized derivatives.

Future Research Directions and Emerging Trends for 1 4 Bromobutoxy 4 Methylbenzene

Development of Novel and Sustainable Synthetic Methodologies

The primary route to synthesizing 1-(4-Bromobutoxy)-4-methylbenzene is the Williamson ether synthesis, a reliable and well-established method. byjus.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an organohalide. byjus.com For the synthesis of the target compound, this typically involves the reaction of p-cresol (B1678582) with 1,4-dibromobutane (B41627).

Future research is increasingly focused on greener and more sustainable synthetic alternatives. Key areas of development include:

Catalytic Williamson Ether Synthesis (CWES): To circumvent the need for stoichiometric amounts of strong bases and to minimize salt byproduct formation, catalytic methods are being explored. acs.orgresearchgate.net High-temperature CWES, for instance, allows for the use of weaker and less expensive alkylating agents by significantly boosting their reactivity, which is particularly suitable for the industrial production of alkyl aryl ethers. acs.orgdatapdf.comwikipedia.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. orgchemres.orgnumberanalytics.com In the context of the Williamson ether synthesis, it can drastically reduce reaction times from hours to minutes and improve yields. wikipedia.orgorgchemres.org This method is also amenable to solvent-free conditions, further enhancing its green credentials. orgchemres.orgsid.irresearchgate.net

Phase-Transfer Catalysis: The use of phase-transfer catalysts is a common strategy in industrial synthesis to facilitate reactions between reactants in different phases, which can be applicable to the synthesis of this compound. utahtech.edu

Alternative Solvents and Bases: Research into the use of more environmentally benign solvents, such as ionic liquids and deep eutectic solvents, is ongoing. numberanalytics.com Similarly, the use of milder bases like potassium carbonate can make the process more economical and eco-friendly. orgchemres.orgsid.irresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Williamson Ether Synthesis

| Methodology | Key Features | Advantages | Challenges |

|---|---|---|---|

| Traditional Williamson Synthesis | Uses a strong base (e.g., NaH) and a polar aprotic solvent (e.g., DMF). numberanalytics.commasterorganicchemistry.com | Well-established, versatile. byjus.com | Requires stoichiometric base, generates salt waste, uses hazardous reagents. acs.orgnumberanalytics.com |

| Catalytic Williamson Ether Synthesis (CWES) | High temperatures (>300 °C) with catalytic amounts of base. acs.orgresearchgate.net | Uses weaker alkylating agents, reduces salt waste, high selectivity. acs.orgdatapdf.com | High energy consumption due to high temperatures. |

| Microwave-Assisted Synthesis | Uses microwave irradiation to heat the reaction. orgchemres.orgbenthamdirect.com | Drastically reduced reaction times, improved yields, potential for solvent-free conditions. wikipedia.orgorgchemres.orgscispace.com | Requires specialized equipment, scalability can be a concern. |

| Phase-Transfer Catalysis | Employs a catalyst to facilitate reaction between immiscible reactants. utahtech.edu | Avoids the need for anhydrous solvents, can use less expensive bases (e.g., NaOH). | Catalyst removal can be an issue, potential for side reactions. |

Exploration of Expanded Applications in Interdisciplinary Chemical Research

The bifunctional nature of this compound, possessing both a reactive bromoalkoxy chain and a modifiable aromatic ring, makes it a valuable building block in various fields of chemical research.

Medicinal Chemistry: The alkyl aryl ether motif is present in numerous biologically active compounds and pharmaceuticals. sid.irfrancis-press.com The title compound can serve as a scaffold for the synthesis of novel drug candidates. The butoxy linker allows for the introduction of various functional groups, while the aromatic ring can be further modified to fine-tune the molecule's properties, such as lipophilicity and binding affinity to biological targets. acs.org

Materials Science: Aryl ethers are important components in the production of polymers and other advanced materials. The terminal bromine atom in this compound can be converted to other functional groups, enabling its use as a monomer in polymerization reactions or as a precursor for liquid crystals.

Synthetic Organic Chemistry: As a versatile intermediate, this compound can be used in a wide array of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of complex molecular architectures. nih.gov For instance, palladium-catalyzed reactions are a common method for forming aryl ethers from aryl halides. organic-chemistry.org

Integration of Machine Learning and AI in Synthetic Route Design and Optimization

The field of chemical synthesis is being revolutionized by the application of artificial intelligence (AI) and machine learning (ML). engineering.org.cnmdpi.com These technologies offer powerful tools for designing and optimizing synthetic pathways.

For a molecule like this compound, AI can be employed in several ways:

Retrosynthesis Prediction: AI models, particularly those based on sequence-to-sequence (Seq2Seq) learning and graph neural networks, can predict viable retrosynthetic disconnections. cityu.edu.hkmicrosoft.comillinois.edu This can help chemists identify novel and more efficient synthetic routes to the target molecule. cityu.edu.hk

Reaction Condition Optimization: Machine learning algorithms can analyze vast datasets of chemical reactions to predict the optimal conditions (e.g., solvent, temperature, catalyst) for a specific transformation, such as the Williamson ether synthesis. mdpi.compreprints.org This data-driven approach can significantly reduce the time and resources spent on empirical optimization. mdpi.com

Generative Models for Novel Analogues: AI can be used to design novel molecules with desired properties. illinois.edu By training on libraries of known compounds, generative models can propose new structures based on the this compound scaffold for specific applications, such as drug discovery.

Table 2: AI/ML Applications in the Synthesis of this compound

| Application Area | AI/ML Technique | Potential Impact |

|---|---|---|

| Retrosynthesis | Seq2Seq Models, Graph Neural Networks engineering.org.cn | Discovery of novel and more efficient synthetic routes. cityu.edu.hk |

| Condition Optimization | Bayesian Optimization, Neural Networks | Rapid identification of optimal reaction parameters for yield and purity. mdpi.com |

| Novel Analogue Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Automated design of new molecules with tailored properties. |

Advanced In-situ Spectroscopic Monitoring of Reactions Involving the Compound

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through real-time measurement of critical parameters. wikipedia.orgthermofisher.com The application of in-situ spectroscopic techniques provides a deeper understanding of reaction kinetics, mechanisms, and the influence of various parameters on the reaction outcome. mt.compharmoutsourcing.com

For the synthesis of this compound, several in-situ monitoring techniques could be employed:

FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for tracking the concentration changes of reactants, intermediates, and products in real-time. youtube.commt.com For instance, in-situ FTIR could monitor the disappearance of the O-H stretching band of p-cresol and the appearance of the C-O-C ether stretching bands of the product. youtube.com

NMR Spectroscopy: Real-time NMR spectroscopy offers detailed structural information and can be used to quantify all species in a reaction mixture simultaneously. mpg.deresearchgate.netrsc.orgyoutube.comacs.org This would allow for precise tracking of the consumption of starting materials and the formation of this compound, as well as any potential side products. researchgate.net

The data obtained from these in-situ methods can be used to build kinetic models of the reaction, enabling more precise control over the process and facilitating a more efficient scale-up from the laboratory to industrial production. mt.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Bromobutoxy)-4-methylbenzene, and how can purity be optimized?

- Methodology : The compound is synthesized via bromination of 4-methylphenol derivatives. A typical route involves alkylation of 4-methylphenol with 1,4-dibromobutane under basic conditions (e.g., K₂CO₃ in acetone), followed by purification via column chromatography or recrystallization . Purity optimization requires monitoring reaction progress (TLC or GC-MS) and using anhydrous solvents to minimize hydrolysis byproducts.

- Key Data : Yield ranges from 60–80% under optimized conditions. Impurities include unreacted 1,4-dibromobutane and residual 4-methylphenol, identifiable via H NMR (δ 1.8–2.1 ppm for methyl groups) .

Q. How can researchers characterize this compound structurally?

- Techniques :

- NMR : H NMR shows peaks for the methyl group (δ 2.3 ppm, singlet) and bromobutoxy chain (δ 3.4–3.6 ppm for OCH₂ and δ 1.6–1.9 ppm for CH₂Br). C NMR confirms the quaternary carbon at the bromine position (δ 35–40 ppm) .

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 257 (C₁₁H₁₅BrO⁺) with isotopic patterns confirming bromine presence .

Q. What safety protocols are critical when handling this compound?

- Hazards : The bromine moiety poses risks of skin/eye irritation and potential alkylating activity. Toxicity data are limited, so standard precautions apply:

- Use PPE (gloves, goggles) and work in a fume hood.

- In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

- Experimental Design :

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve reactivity but may increase side reactions; balancing with acetone reduces byproducts .

Q. What mechanistic insights explain the regioselectivity of bromine substitution in this compound?

- Computational Studies : DFT calculations show that the electron-donating methyl group directs electrophilic substitution to the para position. The bromobutoxy chain’s steric bulk further stabilizes the transition state via van der Waals interactions .

- Experimental Validation : Competitive reactions with isotopic labeling (e.g., deuterated substrates) confirm kinetic vs. thermodynamic control .

Q. How does this compound perform as a precursor in drug discovery?

- Applications :

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids generates biaryl ethers for kinase inhibitors .

- Functionalization : Bromine serves as a handle for nucleophilic substitution (e.g., with amines in SN2 reactions) to create prodrug candidates .

Q. What contradictions exist in reported physicochemical properties, and how can they be resolved?

- Contradictions : Discrepancies in logP values (reported 3.7–4.2) arise from measurement methods (shake-flask vs. computational).

- Resolution : Validate experimentally via HPLC retention time correlation and computational QSPR models .

Key Recommendations for Researchers

- Prioritize computational modeling (e.g., DFT) to predict reactivity and optimize synthesis .

- Validate spectral data against known analogs (e.g., 1-(4-Bromobutoxy)-4-fluorobenzene) to resolve ambiguities .

- Screen derivatives for bioactivity using high-throughput assays, leveraging the bromine moiety for diversification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.